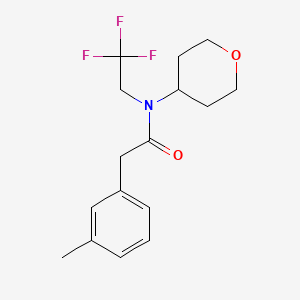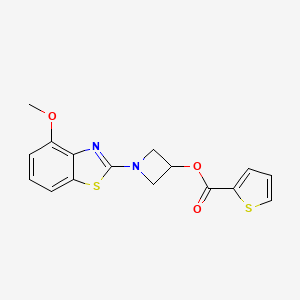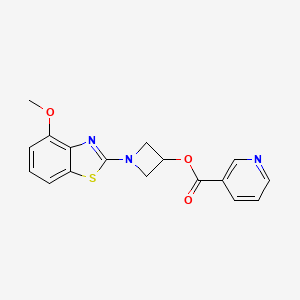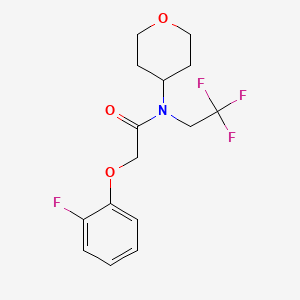
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (hereafter referred to as 2-MPA) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule with a molecular weight of 256.2 g/mol and a boiling point of 94-96°C. It is a colorless to pale yellow liquid and is insoluble in water. 2-MPA is a versatile compound that has been used in a variety of applications, from drug discovery to biochemical and physiological studies.
科学的研究の応用
2-MPA has a variety of scientific research applications, ranging from drug discovery to biochemical and physiological studies. It has been used in the synthesis of various compounds, including anti-cancer drugs, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of various compounds used in the treatment of diabetes, hypertension, and other diseases. Additionally, 2-MPA has been used in the development of various analytical methods, such as high performance liquid chromatography (HPLC) and gas chromatography (GC).
作用機序
2-MPA works by binding to certain receptor sites in the body, causing a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
2-MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids. Additionally, 2-MPA has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain receptors, such as the serotonin receptor (5-HT1A).
実験室実験の利点と制限
2-MPA has a number of advantages for lab experiments. It is a relatively inexpensive compound, and is readily available from a variety of suppliers. Additionally, it is a relatively simple compound to synthesize, and its synthesis can be achieved in a relatively short amount of time. Furthermore, it is a versatile compound that can be used in a variety of applications.
However, there are also some limitations to using 2-MPA in lab experiments. It is relatively unstable, and can degrade over time if not stored properly. Additionally, it is relatively insoluble in water, which can make it difficult to use in aqueous solutions.
将来の方向性
The future of 2-MPA is promising, with a number of potential applications in drug discovery, biochemical and physiological studies, and analytical methods. It has already been used in the synthesis of various compounds, including anti-cancer drugs, antifungal agents, and anti-inflammatory agents. Additionally, it has potential applications in the development of analytical methods, such as high performance liquid chromatography (HPLC) and gas chromatography (GC). Additionally, it may have potential applications in the development of new drugs, as well as in the development of new therapeutic strategies for a variety of diseases. Finally, it may also have potential applications in the development of new analytical methods for the detection of various compounds.
合成法
2-MPA can be synthesized using a number of different methods, including the reaction of 3-methylphenylacetic acid with oxalyl chloride in the presence of triethylamine, followed by the addition of 2,2,2-trifluoroethyl chloride. This reaction yields the desired product in good yield and purity. Other methods of synthesis include the reaction of 3-methylphenylacetic acid with oxalyl chloride in the presence of triethylamine, followed by the addition of 2,2,2-trifluoroethyl bromide.
特性
IUPAC Name |
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-12-3-2-4-13(9-12)10-15(21)20(11-16(17,18)19)14-5-7-22-8-6-14/h2-4,9,14H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAPJNQSHXPCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B6505126.png)
![methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate](/img/structure/B6505140.png)
![1-(3,4-dimethylphenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one](/img/structure/B6505146.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)
![N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6505155.png)




![6-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B6505203.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6505206.png)